molecular formula C13H14N2S2 B14488575 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine CAS No. 64694-32-2

5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine

Cat. No.: B14488575
CAS No.: 64694-32-2
M. Wt: 262.4 g/mol
InChI Key: HPNOYBAEEQDWBW-UHFFFAOYSA-N
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Description

5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with benzylamine and sodium methylsulfide can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2,4-bis(methylsulfanyl)pyrimidine is unique due to the presence of both benzyl and methylsulfanyl groups, which can enhance its chemical versatility and potential for various applications. The combination of these functional groups can lead to distinct reactivity patterns and biological activities compared to similar compounds .

Properties

CAS No.

64694-32-2

Molecular Formula

C13H14N2S2

Molecular Weight

262.4 g/mol

IUPAC Name

5-benzyl-2,4-bis(methylsulfanyl)pyrimidine

InChI

InChI=1S/C13H14N2S2/c1-16-12-11(9-14-13(15-12)17-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

HPNOYBAEEQDWBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1CC2=CC=CC=C2)SC

Origin of Product

United States

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